(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Overview
Description
®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazoline and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-amino alcohol with a diester or a diketone, followed by cyclization to form the oxazoline ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and may be carried out in solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: This compound shares a similar fused ring system but differs in the heteroatoms present.
[1,2,4]Oxadiazole: Another heterocyclic compound with a different arrangement of nitrogen and oxygen atoms.
Uniqueness
®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen in the ring system. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVQJQPSGTEBD-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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